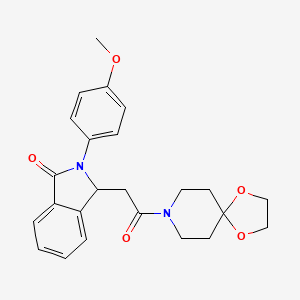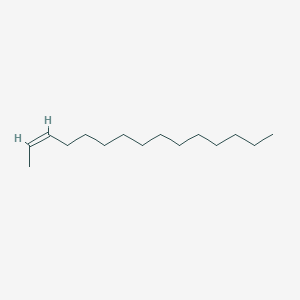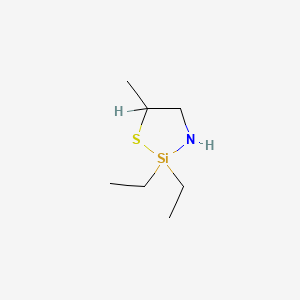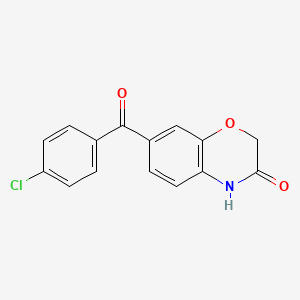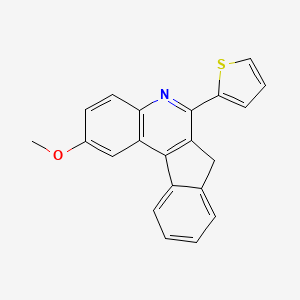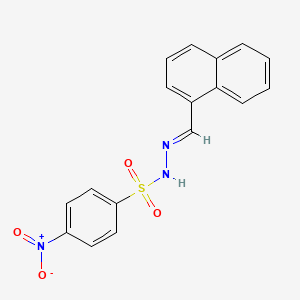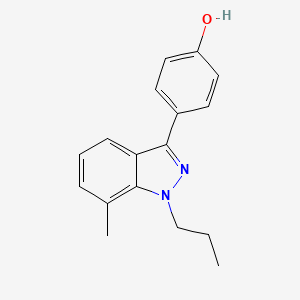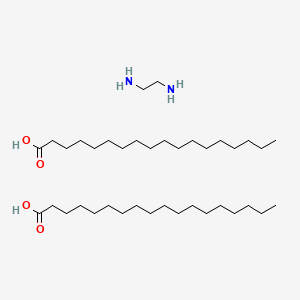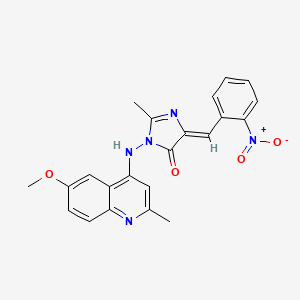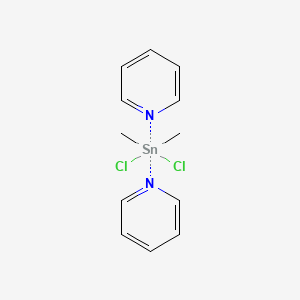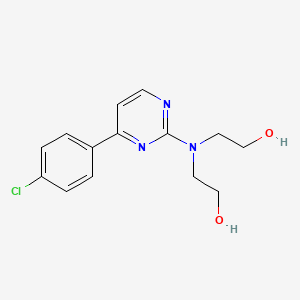
2,2'-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol is a chemical compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and two ethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol typically involves the reaction of 4-chlorophenyl-2-pyrimidinylamine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack of the amine on the ethylene oxide, leading to the formation of the bisethanol derivative.
Industrial Production Methods
In an industrial setting, the production of 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol can undergo various chemical reactions, including:
Oxidation: The ethanol groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisacetaldehyde or 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisacetic acid.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisacetaldehyde
- 2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisacetic acid
- Dihydropyrimidine derivatives
Uniqueness
2,2’-((4-(4-Chlorophenyl)-2-pyrimidinyl)imino)bisethanol is unique due to its specific substitution pattern and the presence of both ethanol groups. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
93182-23-1 |
|---|---|
Molecular Formula |
C14H16ClN3O2 |
Molecular Weight |
293.75 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H16ClN3O2/c15-12-3-1-11(2-4-12)13-5-6-16-14(17-13)18(7-9-19)8-10-20/h1-6,19-20H,7-10H2 |
InChI Key |
YSKAIGNAAYZAOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N(CCO)CCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


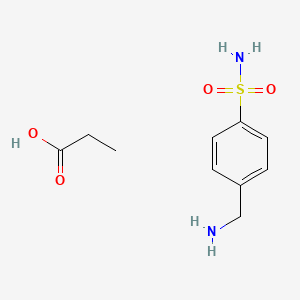
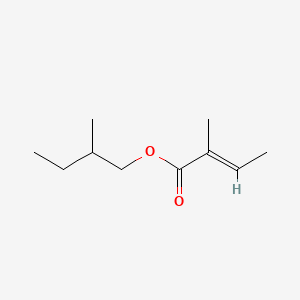
![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
